TD-165

PROTAC Targeted Protein Degradation CRBN

CRBN degradation studies often suffer from off-target effects of IMiD-based tools like pomalidomide. TD-165 provides a selective solution-a PROTAC-based heterobifunctional degrader that induces VHL-CRBN proximity to trigger CRBN ubiquitination and proteasomal degradation while sparing IKZF1/IKZF3 neo-substrates. • DC50=20.4 nM, Dmax=99.6% in HEK293T cells (24 h) for near-complete CRBN knockout • Selective over IMiD neo-substrates for CRBN-specific phenotypic analysis • Concentration-dependent degradation (0.1-10 µM) suitable for Western blot and imaging assay controls Supplied with rigorous analytical characterization for experimental reproducibility.

Molecular Formula C46H59N7O8S
Molecular Weight 870.1 g/mol
Cat. No. B8103581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD-165
Molecular FormulaC46H59N7O8S
Molecular Weight870.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O
InChIInChI=1S/C46H59N7O8S/c1-28-39(62-27-49-28)30-19-17-29(18-20-30)25-48-41(57)35-24-31(54)26-52(35)45(61)40(46(2,3)4)50-36(55)16-11-9-7-5-6-8-10-12-23-47-33-15-13-14-32-38(33)44(60)53(43(32)59)34-21-22-37(56)51-42(34)58/h13-15,17-20,27,31,34-35,40,47,54H,5-12,16,21-26H2,1-4H3,(H,48,57)(H,50,55)(H,51,56,58)/t31-,34?,35+,40-/m1/s1
InChIKeyKSXVXTSIDVRZBR-IINAPWRYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TD-165: A Cereblon PROTAC Degrader


TD-165 is a proteolysis-targeting chimera (PROTAC) that functions as a heterobifunctional degrader of cereblon (CRBN), the substrate receptor of the CRL4^CRBN E3 ubiquitin ligase complex [1]. The molecule comprises a CRBN-recruiting pomalidomide moiety, a flexible linker, and a von Hippel-Lindau (VHL) E3 ligase-binding ligand (VH032), enabling it to induce proximity between VHL and CRBN, thereby triggering CRBN ubiquitination and subsequent proteasomal degradation [1]. As a chemical probe, TD-165 is primarily utilized to investigate CRBN-dependent cellular processes, the mechanisms of PROTAC-induced degradation, and the role of protein intrinsic disorder in degradability [1].

Workflow CRBN loss-of-function and PROTAC mechanism studies
Selection Heterobifunctional degrader recruiting VHL to CRBN
Context In vitro chemical probe for targeted protein degradation research

TD-165 Non-Interchangeability with Other CRBN Binders


Despite sharing a common E3 ligase target, PROTAC degraders like TD-165 exhibit profound compound-specific differences in degradation efficiency (DC50), maximal degradation (Dmax), and selectivity profiles that preclude direct substitution. TD-165's unique linker composition and ligand orientation dictate the geometry of the induced ternary complex (VHL–PROTAC–CRBN), which is a critical determinant of both degradation kinetics and off-target neo-substrate engagement [1]. As demonstrated in head-to-head comparisons, a seemingly minor structural variation (e.g., TD-165 vs. TD-158) results in a >2-fold difference in DC50, while other VHL-CRBN heterodimerizers like CRBN-6-5-5-VHL can achieve >10-fold higher potency [1][2]. Furthermore, TD-165 exhibits a distinct in vivo profile, with limited systemic CRBN degradation attributable to high plasma protein binding—a characteristic not uniformly shared across the compound class . Therefore, experimental reproducibility and accurate interpretation of CRBN biology hinge on the use of the specific, well-characterized probe TD-165.

Ternary complex geometry dictates activity

Linker composition and ligand orientation control degradation kinetics and off-target engagement; even minor structural changes can shift potency >2-fold.

Potency and Dmax are not transferable

DC50 and maximal degradation differ substantially between TD-165 and other CRBN binders (e.g., TD-158, CRBN-6-5-5-VHL), making direct substitution unreliable.

In vivo profile may not replicate

High plasma protein binding limits systemic CRBN degradation with TD-165; other probes may show distinct PK/PD, altering experimental outcomes.

TD-165 Comparative Performance Data


CRBN Degradation Potency vs TD-158

In a direct head-to-head comparison, TD-165 demonstrated approximately 2.2-fold greater degradation potency than its close structural analog, TD-158. The DC50 (concentration required for 50% degradation) of TD-165 was 20.4 nM, compared to 44.5 nM for TD-158, indicating that TD-165 achieves equivalent CRBN degradation at a significantly lower concentration [1]. This difference is attributed to the variation in linker length and composition between the two PROTACs [1].

CRBN Degradation Potency
Head-to-head
TD-165 DC50 20.4 nM vs. TD-158 44.5 nM (2.2-fold)
Supports efficient CRBN depletion at lower concentrations
HEK293T, 24 h; immunoblot readout
PROTAC Targeted Protein Degradation CRBN

Maximal CRBN Degradation Efficiency

TD-165 achieves near-complete elimination of CRBN protein in HEK293T cells, with a reported maximal degradation (Dmax) value of 99.6% . This high Dmax indicates that TD-165 can induce profound and sustained target knockdown, a critical parameter for functional studies where residual protein may confound results. While direct Dmax comparisons for TD-158 are not explicitly provided in the same study, the >99% degradation efficiency establishes a high benchmark for CRBN-targeting PROTACs .

Maximal Degradation
Data to verify
Dmax 99.6%
Reported near-complete CRBN knockdown in HEK293T cells
Cross-study comparable; validate in your model
PROTAC CRBN Degradation Dmax

Selective CRBN Degradation Over IKZF1/3

Unlike CRBN-6-5-5-VHL, a more potent CRBN degrader (DC50 = 1.5 nM) which was explicitly engineered for and is marketed based on its lack of effect on IKZF1 and IKZF3 [1], TD-165's selectivity profile is established by a quantitative proteomic analysis. The study demonstrated that VHL-CRBN heterodimerizing PROTACs, including TD-165, induce the degradation of CRBN but do not degrade the well-known immunomodulatory drug (IMiD) neo-substrates IKZF1 and IKZF3 [2]. This selectivity is a critical differentiator from small-molecule CRBN ligands like pomalidomide or lenalidomide, which promote the degradation of these neo-substrates as part of their therapeutic mechanism [3].

Selectivity vs. IKZF1/3
Class-level
IKZF1/3 spared; unlike IMiD drugs
Supports CRBN-specific phenotype interpretation without IMiD neo-substrate interference
Proteomics context; verify in your model
PROTAC Selectivity IKZF1 IKZF3 CRBN

Limited In Vivo CRBN Degradation Due to High Plasma Protein Binding

In vivo administration of TD-165 in mice does not result in significant CRBN degradation in the spleen, peripheral blood mononuclear cells (PBMCs), or liver, a limitation attributed to its high plasma protein binding . This property contrasts with some other PROTACs that have been optimized for in vivo activity, and it serves as an important experimental consideration. For CRBN-6-5-5-VHL, in vivo data on systemic degradation is not prominently reported in its vendor datasheets, suggesting either a similar limitation or that in vivo optimization was not a primary design goal for this tool compound [1]. This lack of robust systemic activity in vivo for TD-165 reinforces its primary utility as an in vitro probe and in local administration contexts, such as intra-articular injection [2].

In Vivo CRBN Degradation
Reported
Limited systemic degradation in mouse spleen, PBMCs, liver
Consider local administration for in vivo studies; systemic delivery may not reduce target
Attributed to high plasma protein binding
PROTAC In Vivo Plasma Protein Binding CRBN Degradation

TD-165 Validated Research Applications


In Vitro CRBN Mechanistic Studies

TD-165 is ideally suited for in vitro experiments requiring rapid and near-complete depletion of CRBN protein. Its DC50 of 20.4 nM and Dmax of 99.6% in HEK293T cells [1] enable researchers to establish a robust loss-of-function model within a 24-hour treatment window. The compound's proven selectivity—sparing the IMiD neo-substrates IKZF1 and IKZF3 [2]—makes it a superior choice over pomalidomide or lenalidomide for isolating CRBN-specific phenotypes. Applications include investigating CRBN's role in protein homeostasis, ubiquitin-proteasome system (UPS) function, and the cellular response to targeted protein degradation.

PROTAC Efficacy Comparison and Linker Design

The well-characterized potency differential between TD-165 and its close analog TD-158 (DC50: 20.4 nM vs. 44.5 nM) [1] positions TD-165 as a valuable reference compound in medicinal chemistry campaigns aimed at optimizing PROTAC linker design. By using TD-165 as a benchmark, researchers can quantitatively assess how modifications to linker length, composition, or attachment chemistry impact the formation of the VHL-PROTAC-CRBN ternary complex and the resulting degradation efficiency. This application is critical for developing next-generation degraders with improved pharmacological properties.

Localized In Vivo Target Validation

Despite its limited systemic activity due to high plasma protein binding [1], TD-165 has demonstrated utility in localized in vivo settings. For example, intra-articular injection of TD-165 in a mouse model of osteoarthritis led to inhibition of cartilage destruction, directly implicating CRBN in disease pathogenesis [2]. This scenario highlights TD-165's value in target validation studies where local administration can overcome pharmacokinetic limitations, allowing researchers to assess the therapeutic potential of CRBN degradation in tissues such as joints, tumors, or specific organs without the confounding effects of systemic exposure.

CRBN Detection Assay Development

The robust and concentration-dependent reduction in CRBN protein levels induced by TD-165 (0.1-10 µM) [1] provides a reliable positive control for the development and validation of assays designed to detect CRBN or monitor its degradation. This includes Western blotting protocols, ELISA development, and high-content imaging assays. The availability of a well-defined, potent, and commercially available degrader like TD-165 ensures assay reproducibility and facilitates the establishment of standardized protocols across different laboratories.

Application
Selection Property
Validation Focus
In Vitro CRBN Mechanistic Studies
CRBN-specific degrader sparing IKZF1/3 neo-substrates
Verify near-complete CRBN knockdown and phenotype specificity
PROTAC Linker Design Optimization
Reference compound with defined potency differential vs. analog
Benchmark ternary complex formation and degradation efficiency
Localized In Vivo Target Validation
Degrader with limited systemic exposure; local administration feasible
Confirm tissue-specific CRBN degradation and downstream effects
CRBN Detection Assay Development
Concentration-dependent CRBN reduction as positive control
Assess assay linearity, sensitivity, and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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